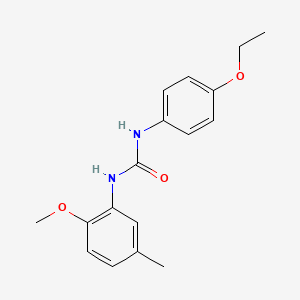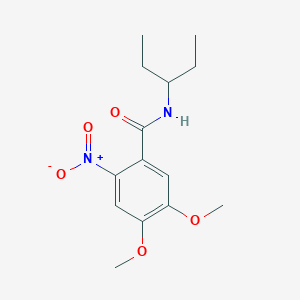![molecular formula C16H18N2O2S B5805785 N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is the inhibition of histone deacetylase (HDAC) activity, which leads to the upregulation of various genes involved in apoptosis and cell cycle arrest. N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and cell type studied. In cancer cells, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In neurodegenerative disorders, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have neuroprotective effects through its ability to modulate oxidative stress and inflammation. Inflammation is also a key target for N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its ability to modulate multiple pathways involved in various diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in various disease models.
Orientations Futures
There are several future directions for the study of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One of the main directions is the development of new N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide derivatives with improved efficacy and safety profiles. Another direction is the investigation of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs for synergistic effects. Finally, further studies are needed to fully understand the mechanism of action of N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 3-aminophenylthiophene-2-carboxamide with 3-methylbutanoyl chloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells through its ability to induce apoptosis and cell cycle arrest. In neurodegenerative disorders such as Alzheimer's disease, N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have neuroprotective effects through its ability to modulate oxidative stress and inflammation. Inflammation is also a key target for N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-[3-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)9-15(19)17-12-5-3-6-13(10-12)18-16(20)14-7-4-8-21-14/h3-8,10-11H,9H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVFFCAYDELPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)

![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
![N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5805776.png)
![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)
![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)